molecular formula C9H11ClFNO3 B6217297 methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride CAS No. 2742656-51-3

methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride

Cat. No. B6217297
CAS RN: 2742656-51-3
M. Wt: 235.6
InChI Key:
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Description

Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride (MFAH) is a synthetic compound that is widely used in a variety of scientific research applications. It is an important intermediate in the synthesis of other compounds, and it has a wide range of biochemical and physiological effects.

Scientific Research Applications

Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride is used in a variety of scientific research applications, including drug discovery, material science, and biochemistry. It is used as a reagent in the synthesis of a number of compounds, including antibiotics, peptides, and other pharmaceuticals. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, it is used in the study of biochemical processes, such as enzyme kinetics and protein folding.

Mechanism of Action

Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride acts as a proton acceptor and is able to interact with a variety of functional groups. It is able to form hydrogen bonds with other molecules, which can influence the reactivity of the molecule. It is also able to form hydrogen bonds with proteins, which can alter their conformation and function. In addition, it is able to form complexes with metal ions, which can influence the reactivity of the molecule.
Biochemical and Physiological Effects
methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride has a wide range of biochemical and physiological effects. It is able to interact with proteins, which can alter their conformation and function. It is also able to interact with enzymes, which can alter their activity. In addition, it is able to interact with DNA, which can alter its structure and function.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also relatively stable and can be stored for long periods of time without significant degradation. It is also relatively non-toxic and has low environmental impact. However, there are some limitations to its use. It is not soluble in water, and it can react with other molecules in aqueous solutions, which can interfere with experiments.

Future Directions

There are a number of potential future directions for research involving methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride. One potential direction is to further explore its interactions with proteins and enzymes, as this could lead to the development of new drugs and therapies. Another potential direction is to explore its interactions with DNA, as this could lead to the development of new diagnostic tools. In addition, further research into its use as a catalyst for the synthesis of polymers and other materials could lead to new materials with enhanced properties. Finally, further research into its biochemical and physiological effects could lead to new treatments and therapies.

Synthesis Methods

Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride is synthesized from 4-methoxybenzoic acid, which is reacted with 2-fluoroaniline in the presence of an acid catalyst, such as sulfuric acid. The resulting product is then reacted with hydrochloric acid to form methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride. The reaction is typically carried out at temperatures between 80 and 90 °C and has a yield of approximately 85%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride involves the reaction of 3-amino-2-fluoro-4-methoxybenzoic acid with methanol and hydrochloric acid to form methyl 3-amino-2-fluoro-4-methoxybenzoate, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-amino-2-fluoro-4-methoxybenzoic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-amino-2-fluoro-4-methoxybenzoic acid is dissolved in methanol.", "Step 2: Hydrochloric acid is added to the solution and the mixture is heated under reflux for several hours.", "Step 3: The reaction mixture is cooled and the resulting solid is filtered and washed with cold methanol.", "Step 4: The solid is dissolved in hydrochloric acid and the solution is evaporated to dryness.", "Step 5: The resulting solid is washed with diethyl ether and dried to obtain methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride." ] }

CAS RN

2742656-51-3

Molecular Formula

C9H11ClFNO3

Molecular Weight

235.6

Purity

0

Origin of Product

United States

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